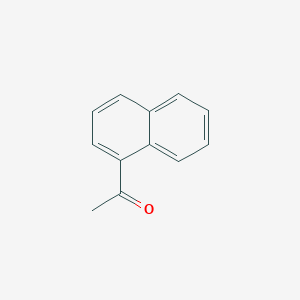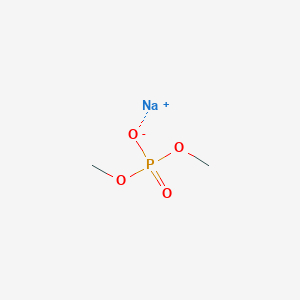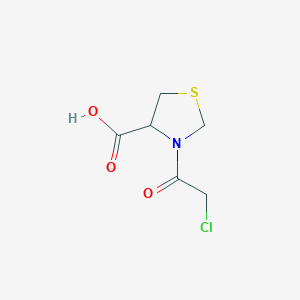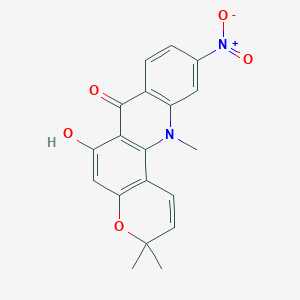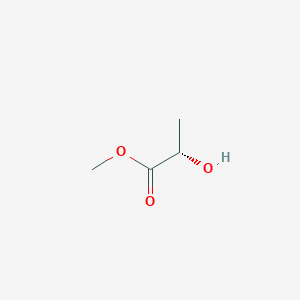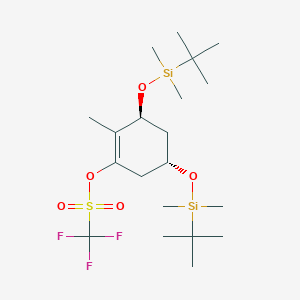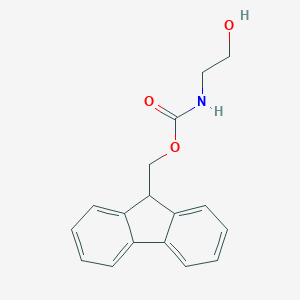
Sodium periodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium periodate is an inorganic salt composed of a sodium cation and the periodate anion. It can be regarded as the sodium salt of periodic acid. This compound exists in two forms: sodium metaperiodate (NaIO₄) and sodium orthoperiodate (Na₂H₃IO₆ or Na₅IO₆). Both forms are known for their strong oxidizing properties .
Synthetic Routes and Reaction Conditions:
Classical Method: this compound can be produced in the form of sodium hydrogen periodate (Na₃H₂IO₆).
Modern Industrial Production: The industrial-scale production of this compound involves the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode.
Types of Reactions:
Oxidation: this compound is primarily used as an oxidizing agent.
Common Reagents and Conditions: this compound is often used in aqueous solutions, sometimes with an organic co-solvent for substrates insoluble in water.
Major Products: The oxidative cleavage of vicinal diols by this compound typically yields aldehydes and ketones.
科学的研究の応用
Sodium periodate has a wide range of applications in scientific research:
作用機序
Sodium periodate exerts its effects through its strong oxidizing properties. The mechanism involves the nucleophilic addition of hydroxyl groups to the iodine atom, forming a cyclic iodate ether. This intermediate then undergoes cleavage to produce two carbonyl groups . This mechanism is similar to the oxidative cleavage of alkenes with potassium permanganate or ozonolysis .
類似化合物との比較
- Sodium perchlorate
- Sodium perbromate
- Potassium periodate
- Periodic acid
Sodium periodate stands out due to its unique combination of strong oxidizing properties, stability, and ease of handling, making it a valuable reagent in various scientific and industrial applications.
特性
CAS番号 |
7790-28-5 |
|---|---|
分子式 |
HINaO4 |
分子量 |
214.900 g/mol |
IUPAC名 |
sodium;periodate |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5); |
InChIキー |
GOPBSKKOGHDCEH-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)(=O)=O.[Na+] |
異性体SMILES |
[O-]I(=O)(=O)=O.[Na+] |
正規SMILES |
OI(=O)(=O)=O.[Na] |
沸点 |
Decomposes approx 300 °C |
Color/Form |
White, tetragonal crystals |
密度 |
3.865 at 16 °C |
Key on ui other cas no. |
7790-28-5 |
物理的記述 |
DryPowde |
ピクトグラム |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
溶解性 |
Soluble in cold water, sulfuric, nitric, acetic acids |
同義語 |
Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4); |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B143360.png)
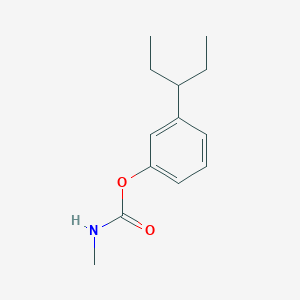
![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)
